

Application Notes and Protocols for In Vivo Study of VU591 Hydrochloride

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Compound of Interest

Compound Name: VU591 hydrochloride

Cat. No.: B10768957

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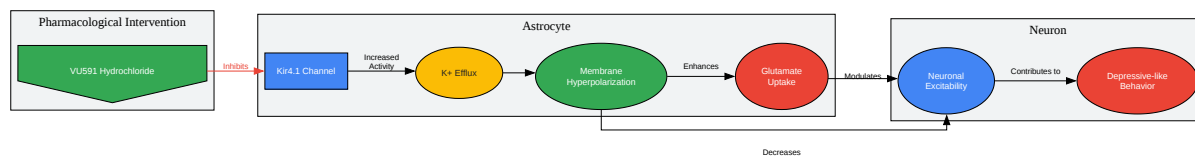
For Researchers, Scientists, and Drug Development Professionals

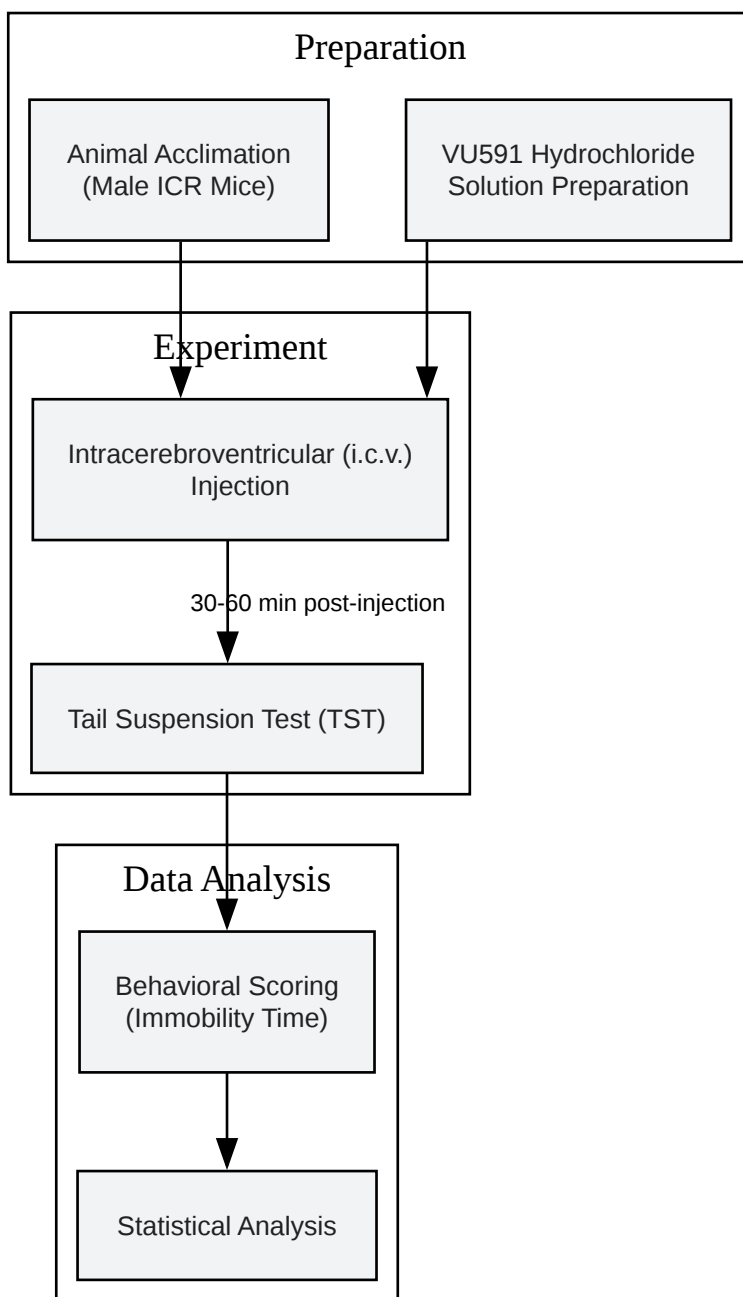
Introduction

VU591 hydrochloride is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). While ROMK is primarily expressed in the kidney, the closely related Kir4.1 channel is predominantly found in glial cells within the central nervous system (CNS). Emerging evidence suggests that Kir4.1 channels in astrocytes play a crucial role in regulating neuronal excitability and are implicated in the pathophysiology of major depressive disorder. Dysregulation of these channels can impact potassium homeostasis and glutamate uptake, contributing to neuronal dysfunction. VU591, as an inhibitor of this class of channels, presents a promising pharmacological tool for investigating the therapeutic potential of Kir channel modulation in neurological and psychiatric disorders, including depression.

These application notes provide a detailed protocol for an in vivo study in a murine model to assess the antidepressant-like effects of **VU591 hydrochloride**. The protocol for the tail suspension test (TST) is a widely used paradigm to screen for potential antidepressant compounds.

Signaling Pathway of Kir4.1 in Astrocytes and its Role in Depression





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